molecular formula C6H12N2O B8544730 (2-Hydroxyethylamino)butyronitrile

(2-Hydroxyethylamino)butyronitrile

Cat. No. B8544730
M. Wt: 128.17 g/mol
InChI Key: DPDIBGYIIRIBIO-UHFFFAOYSA-N
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Patent
US05217964

Procedure details

Dissolve ethanolamine (11.3 g, 0.185 mol) and 4-bromobutyronitrile (32.6 g, 0.22 mol) in ethanol (700 mL) and heat at reflux for 18 hours. Evaporate the solvent in vacuo and purify by distillation to give the title compound.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].Br[CH2:6][CH2:7][CH2:8][C:9]#[N:10]>C(O)C>[OH:2][CH2:1][CH2:3][NH:4][CH:8]([CH2:7][CH3:6])[C:9]#[N:10]

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
32.6 g
Type
reactant
Smiles
BrCCCC#N
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent in vacuo
DISTILLATION
Type
DISTILLATION
Details
purify by distillation

Outcomes

Product
Name
Type
product
Smiles
OCCNC(C#N)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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